molecular formula C15H13Cl2NO3 B12123105 Benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]- CAS No. 893727-54-3

Benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]-

Cat. No.: B12123105
CAS No.: 893727-54-3
M. Wt: 326.2 g/mol
InChI Key: JMQXATUCKQJRPS-UHFFFAOYSA-N
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Description

Benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core substituted with chlorine and a phenoxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]- typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce the chlorine substituent. This is followed by the reaction with 4-chlorophenoxyethylamine to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The process may include steps like bromination, hydrolysis, hydrogenation, esterification, and diazotization .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces amines .

Scientific Research Applications

Benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the growth and survival of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]- is unique due to the presence of both chlorine and phenoxyethylamino substituents, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

893727-54-3

Molecular Formula

C15H13Cl2NO3

Molecular Weight

326.2 g/mol

IUPAC Name

5-chloro-2-[2-(4-chlorophenoxy)ethylamino]benzoic acid

InChI

InChI=1S/C15H13Cl2NO3/c16-10-1-4-12(5-2-10)21-8-7-18-14-6-3-11(17)9-13(14)15(19)20/h1-6,9,18H,7-8H2,(H,19,20)

InChI Key

JMQXATUCKQJRPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCNC2=C(C=C(C=C2)Cl)C(=O)O)Cl

Origin of Product

United States

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